molecular formula C18H16N2O2 B2642327 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 956753-11-0

3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2642327
CAS No.: 956753-11-0
M. Wt: 292.338
InChI Key: MHEIVZUPCFKWOT-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring attached to a phenyl ring and a carboxylic acid group. The 3,4-dimethylphenyl group would be attached to the 3-position of the pyrazole ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazoles in general can undergo a variety of reactions. For example, they can participate in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make the compound acidic .

Scientific Research Applications

Molecular Conformation and Hydrogen Bonding

Research on 1-Phenyl-1H-pyrazole derivatives, closely related to 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, shows that they form complex hydrogen-bonded framework structures with multiple hydrogen-bond types, highlighting their potential in the study of molecular conformation and hydrogen bonding (Asma et al., 2018).

Van Alphen–Hüttel Rearrangement in Pyrazoles

Studies have shown that structurally related 3H-pyrazoles, which share a core structure with the compound , undergo van Alphen–Hüttel rearrangement, which is significant for understanding chemical reactions and transformations in similar compounds (Vasin et al., 2018).

Fluorescence Sensing Applications

Research involving dimethylphenyl imidazole dicarboxylate-based lanthanide-organic frameworks, which are structurally related to the compound, highlights their use in fluorescence sensing, particularly for detecting benzaldehyde-based derivatives (Shi et al., 2015).

Catalytic Oxidation of Alcohols

Pyrazole derivatives have been studied for their role in catalyzing the oxidation of alcohols, demonstrating their potential application in green chemistry and catalysis (Maurya & Haldar, 2020).

Hydrogen Bonding in Solid-State Structures

The molecule 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, closely related to the compound in focus, demonstrates significant hydrogen bonding, forming two-dimensional sheets in its solid-state structure. This is crucial for understanding molecular interactions in solid-state chemistry (Zia-ur-Rehman et al., 2008).

Tautomerism in NH-Pyrazoles

NH-pyrazoles, similar in structure to this compound, have been analyzed for their annular tautomerism. This research is essential for understanding the dynamic nature of these compounds in various states (Cornago et al., 2009).

Future Directions

The future directions for this compound would likely involve further studies to determine its potential biological activity and possible applications in medicinal chemistry .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-8-9-14(10-13(12)2)17-16(18(21)22)11-20(19-17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEIVZUPCFKWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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